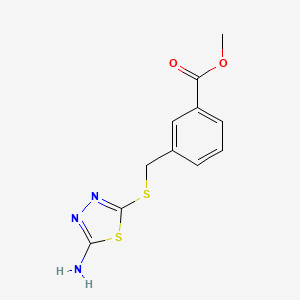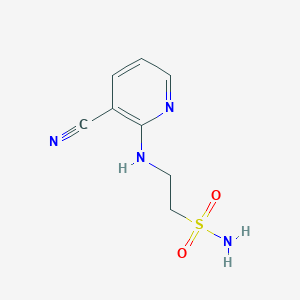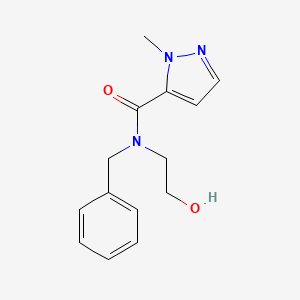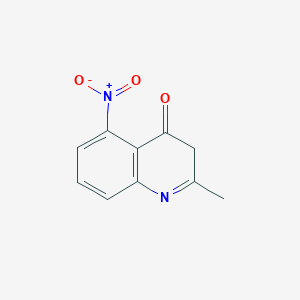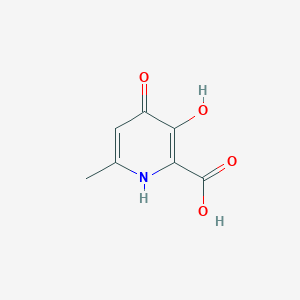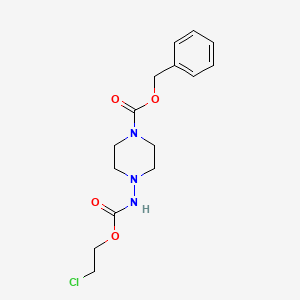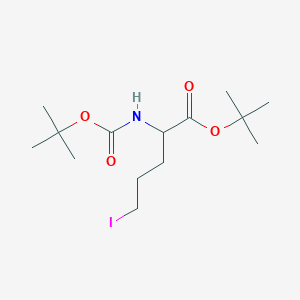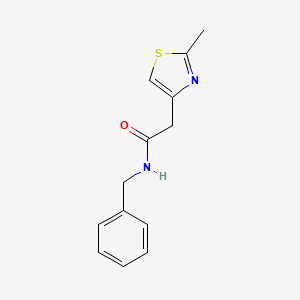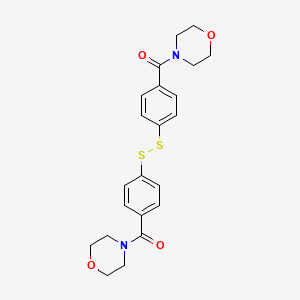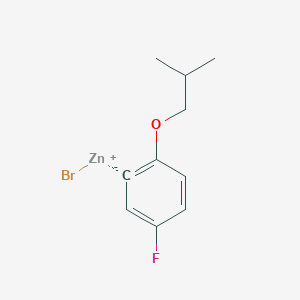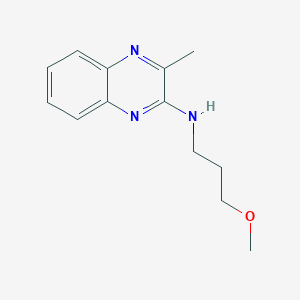
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a sulfonyl group attached to a dichlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol typically involves the following steps:
Formation of the Dichlorothiophene Moiety: The dichlorothiophene moiety can be synthesized through chlorination of thiophene using reagents such as sulfuryl chloride or thionyl chloride.
Sulfonylation: The dichlorothiophene is then subjected to sulfonylation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reaction: Finally, the sulfonylated dichlorothiophene is coupled with the piperidine ring under suitable conditions, often using a base like sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the thiophene ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents like dichloromethane.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the sulfonyl group.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: It can be utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be employed in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for certain biological targets. The dichlorothiophene moiety can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidine-4-carboxylic acid
- 1-(2,5-Dichlorothiophen-3-yl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine
Uniqueness
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol is unique due to the presence of the hydroxyl group on the piperidine ring, which can enhance its solubility and reactivity compared to similar compounds. The combination of the dichlorothiophene moiety with the sulfonyl and hydroxyl groups provides a distinct chemical profile that can be exploited for various applications.
Properties
Molecular Formula |
C9H11Cl2NO3S2 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C9H11Cl2NO3S2/c10-8-5-7(9(11)16-8)17(14,15)12-3-1-6(13)2-4-12/h5-6,13H,1-4H2 |
InChI Key |
YVAVILCLEZRDAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


